molecular formula C15H20O3 B12544110 (3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one CAS No. 652986-77-1

(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one

Cat. No.: B12544110
CAS No.: 652986-77-1
M. Wt: 248.32 g/mol
InChI Key: OXEJQHWJNKAHPE-LSDHHAIUSA-N
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Description

(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one is a chiral compound with a unique structure that includes a cyclohexanone ring substituted with a hydroxyphenylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and ®-3-hydroxy-1-phenylpropanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

    Procedure: The ®-3-hydroxy-1-phenylpropanol is deprotonated by the base, forming an alkoxide ion. This alkoxide then undergoes a nucleophilic substitution reaction with cyclohexanone, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclopentan-1-one: Similar structure but with a cyclopentanone ring.

    (3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cycloheptan-1-one: Similar structure but with a cycloheptanone ring.

    (3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexanol: Similar structure but with a cyclohexanol ring instead of cyclohexanone.

Uniqueness

The unique combination of the cyclohexanone ring and the hydroxyphenylpropoxy group in (3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

652986-77-1

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one

InChI

InChI=1S/C15H20O3/c16-10-9-15(12-5-2-1-3-6-12)18-14-8-4-7-13(17)11-14/h1-3,5-6,14-16H,4,7-11H2/t14-,15+/m0/s1

InChI Key

OXEJQHWJNKAHPE-LSDHHAIUSA-N

Isomeric SMILES

C1C[C@@H](CC(=O)C1)O[C@H](CCO)C2=CC=CC=C2

Canonical SMILES

C1CC(CC(=O)C1)OC(CCO)C2=CC=CC=C2

Origin of Product

United States

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